Hexyl gallate

概要

説明

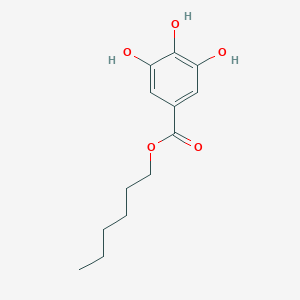

ヘキシル没食子酸は、ヘキシル 3,4,5-トリヒドロキシ安息香酸としても知られており、没食子酸のアルキルエステル誘導体です。その強力な抗菌性および抗酸化特性で知られています。 この化合物は、細菌の増殖を阻害し、酸化損傷から保護する能力により、食品、医薬品、化粧品など、さまざまな業界で広く使用されています .

準備方法

ヘキシル没食子酸は、没食子酸とヘキサノールをエステル化することで合成できます。反応は通常、硫酸などの触媒を使用し、還流条件下で行われます。 生成物はその後、再結晶によって精製されます 。工業生産方法は、同様の合成経路を含む場合がありますが、収率と純度を最適化した大規模で行われます。

化学反応の分析

科学的研究の応用

ヘキシル没食子酸は、幅広い科学研究の応用範囲を持っています。

化学: 酸化を防ぐために、さまざまな化学製剤における抗酸化剤として使用されます。

生物学: 柑橘類の潰瘍の原因となる病原体であるカンキツグンバイウンカに対する抗菌性について研究されています.

医学: ヘキシル没食子酸は、マラリア原虫のファルシパルムに対して抗マラリア活性を示し、マラリア治療薬開発の潜在的な候補となっています.

作用機序

類似化合物との比較

ヘキシル没食子酸は、没食子酸メチル、没食子酸エチル、没食子酸プロピル、没食子酸オクチルなどの他の化合物を含むアルキル没食子酸のファミリーの一部です。 これらの化合物と比較して、ヘキシル没食子酸はより長いアルキル鎖を持ち、疎水性と膜破壊特性が向上しています 。これは、特に抗菌剤として効果的になります。 ヒドロキシチロソールヘキサノエートや没食子酸オクチルなどの他の類似した化合物も、抗酸化および抗菌活性を示します .

生物活性

Hexyl gallate, a derivative of gallic acid, has garnered attention for its diverse biological activities, particularly in the fields of virology, plant protection, and antioxidant properties. This article explores the compound's biological activity through various studies, case analyses, and detailed research findings.

This compound (C_13H_18O_5) is an ester formed from hexanol and gallic acid. Its structure facilitates lipophilicity, allowing it to interact effectively with biological membranes and exert its effects in different biological systems.

Antiviral Activity

One notable application of this compound is its antiviral properties. Research indicates that this compound inhibits the replication of the herpes simplex virus (HSV). In vitro studies demonstrate that this compound can significantly reduce viral titers, suggesting its potential as a therapeutic agent against HSV infections .

Case Study: Herpes Simplex Virus Inhibition

- Objective : To evaluate the antiviral efficacy of this compound against HSV.

- Method : Viral replication was assessed using plaque assays after treatment with varying concentrations of this compound.

- Results : this compound demonstrated a dose-dependent inhibition of HSV replication, with significant reductions in viral plaques observed at concentrations as low as 50 µM.

Antioxidant Properties

This compound exhibits strong antioxidant capabilities. A study focused on its ability to quench free radicals generated during thermal degradation processes in proteins. Specifically, this compound was used to inhibit radical generation and protein carbonyl formation in thaumatin under heat stress conditions .

Experimental Setup

- Sample Preparation : Thaumatin solutions were treated with this compound prior to thermal exposure.

- Analysis Techniques : Electron paramagnetic resonance (EPR) spectroscopy and protein carbonyl content assays were utilized to assess antioxidant activity.

- Findings : The presence of this compound significantly reduced the formation of carbonyl species, indicating effective radical scavenging activity.

Plant Protection

This compound has also been studied for its protective effects on plants. A case study involving citrus plants demonstrated that this compound could protect against infections caused by Xanthomonas citri, a pathogen responsible for citrus canker .

Case Study: Citrus Plant Protection

- Experimental Design : Nursery trees of Citrus sinensis were sprayed with this compound at a concentration of 600 µg/ml.

- Results : Treated plants showed a marked reduction in disease symptoms compared to untreated controls, suggesting that this compound enhances plant resistance to bacterial infections.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

特性

IUPAC Name |

hexyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHJNOHLEKVUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431397 | |

| Record name | Hexyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-26-9 | |

| Record name | Hexyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of hexyl gallate in agriculture?

A1: this compound shows promise as a sustainable alternative to copper-based formulations for controlling citrus canker caused by Xanthomonas citri subsp. citri (X. citri). [, ] Research indicates that it can effectively inhibit the growth and spread of the pathogen on citrus trees. [] This could significantly reduce environmental pollution caused by copper accumulation in soil and groundwater. []

Q2: What is the mechanism of action of this compound against bacteria?

A2: While the exact mechanism is still under investigation, studies suggest that this compound primarily targets the bacterial outer membrane, affecting its permeability. [] Additionally, there is evidence pointing towards multiple cellular targets, which might explain the difficulty in developing resistance against this compound. []

Q3: Is there a risk of developing resistance to this compound in bacteria like Xanthomonas citri?

A3: Research suggests that Xanthomonas citri struggles to develop resistance to this compound. Scientists were unable to isolate spontaneous mutants resistant to the compound or induce resistance through prolonged exposure to increasing concentrations. [] This suggests a robust mode of action potentially involving multiple cellular targets, making resistance development less likely.

Q4: What are the advantages of using this compound over conventional copper-based treatments for citrus canker?

A4: this compound offers several advantages over copper-based treatments:

- Environmental Friendliness: Unlike copper, which accumulates in the environment and poses risks to ecosystems and human health, this compound is considered more environmentally friendly. []

- Reduced Resistance Development: The likelihood of Xanthomonas citri developing resistance to this compound appears to be low, ensuring long-term efficacy. []

- Targeted Delivery: Research is exploring the use of microgels decorated with anchor peptides to deliver this compound directly to the surface of orange leaves. [] This targeted approach can potentially enhance efficacy and minimize the required dosage.

Q5: Beyond its antibacterial activity, does this compound exhibit other biological activities?

A5: Yes, in addition to its antibacterial properties, this compound has demonstrated potent antimalarial activity against Plasmodium falciparum in vitro. [] It exhibits stronger inhibitory effects on parasite growth compared to its parent compound, gallic acid. []

Q6: How does the length of the alkyl chain in gallate esters affect their activity?

A6: Studies on the antioxidant activity of gallate esters reveal that increasing the alkyl chain length generally enhances their preference for the oil phase. [] This is reflected in the increasing butteroil/water partition coefficients, with this compound showing a significantly higher partition coefficient compared to ethyl gallate. [] This property is relevant for applications where antioxidant activity in lipid-rich environments is desired.

Q7: What is known about the dermal absorption of this compound?

A7: Research on the skin delivery of antioxidant surfactants indicates that this compound, as a derivative of gallic acid, is capable of penetrating the skin. [] This finding highlights its potential for topical applications, especially in formulations targeting oxidative stress in the skin.

Q8: How is this compound synthesized?

A8: this compound can be synthesized through the esterification of gallic acid with n-hexyl alcohol, using p-toluene sulfonic acid as a catalyst. [] The reaction is typically carried out at elevated temperatures (110-120 °C) for several hours to achieve optimal yield. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。